molecular formula C14H11ClN2 B2980711 2-(3-Chlorophenyl)-6-methylimidazo[1,2-a]pyridine CAS No. 419557-41-8

2-(3-Chlorophenyl)-6-methylimidazo[1,2-a]pyridine

Cat. No. B2980711
M. Wt: 242.71
InChI Key: AFAFENGOVTUNMP-UHFFFAOYSA-N
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Description

2-(3-Chlorophenyl)-6-methylimidazo[1,2-a]pyridine is a heterocyclic compound with a fused imidazole and pyridine ring system. Its structural resemblance to purines has prompted extensive biological investigations to assess its therapeutic potential. This compound plays a crucial role in various disease conditions .


Synthesis Analysis

New preparative methods for synthesizing imidazopyridines have been described in recent years. These methods utilize various catalysts and provide efficient routes to access this class of compounds .


Molecular Structure Analysis

The molecular structure of 2-(3-Chlorophenyl)-6-methylimidazo[1,2-a]pyridine consists of a chlorophenyl group attached to the imidazole ring, along with a methyl group on the pyridine moiety. The arrangement of atoms and functional groups influences its biological activity .


Chemical Reactions Analysis

While specific chemical reactions involving this compound may vary, it can participate in various transformations typical of heterocyclic systems. These reactions may include substitution, oxidation, and reduction processes. Investigating its reactivity and selectivity is essential for understanding its behavior .


Physical And Chemical Properties Analysis

  • Chemical Properties :
    • UV-Vis Absorption: Absorbs light in the UV-Vis range, which can be useful for analytical purposes .

Safety And Hazards

  • Protective Measures : Use appropriate personal protective equipment (PPE) when handling this compound .

Future Directions

  • Biophysical Studies : Understand its interactions with biomolecules at the molecular level .

properties

IUPAC Name

2-(3-chlorophenyl)-6-methylimidazo[1,2-a]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11ClN2/c1-10-5-6-14-16-13(9-17(14)8-10)11-3-2-4-12(15)7-11/h2-9H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFAFENGOVTUNMP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN2C=C(N=C2C=C1)C3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11ClN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-Chlorophenyl)-6-methylimidazo[1,2-a]pyridine

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